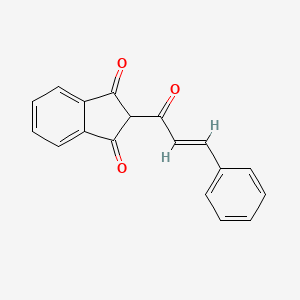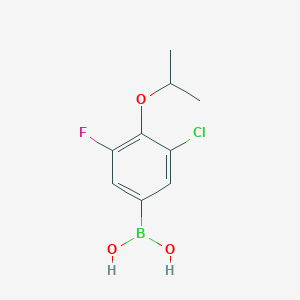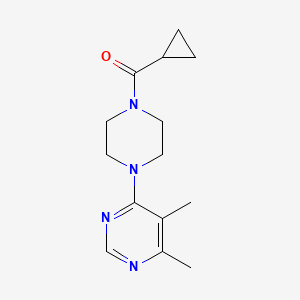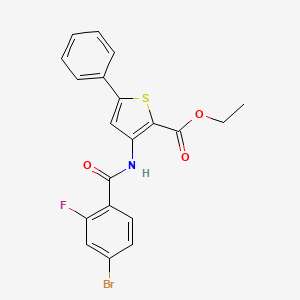
Ethyl 3-(4-bromo-2-fluorobenzamido)-5-phenylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is likely an organic molecule consisting of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) substituted with an ethyl carboxylate group, a phenyl group, and a 4-bromo-2-fluorobenzamido group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the phenyl and ethyl carboxylate groups, and the addition of the 4-bromo-2-fluorobenzamido group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the phenyl ring, and the 4-bromo-2-fluorobenzamido group. The exact spatial arrangement of these groups would depend on the specific synthetic pathway used and the conditions under which the compound was synthesized .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The bromo and fluoro substituents on the benzamido group could potentially undergo substitution reactions. The carboxylate group could participate in esterification or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate and amide groups could enhance its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption properties .科学的研究の応用
Synthesis and Anticancer Activity
- Synthesis and Biological Evaluation : A study presented the synthesis and in vitro anticancer activity of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, indicating potential development for anticancer activity based on low IC50 values in human chronic myelogenous leukaemia (CML) K562 cell line (Mohideen et al., 2017).
Molecular Engineering for Photodetectors
- Polymer Photodetectors : Research on modified 3,4-ethylenedioxythiophene as the conjugated side chain in polymers significantly decreased the dark current of polymer photodetectors without greatly affecting photovoltaic properties, enhancing detectivity. This suggests a method for improving the sensitivity of polymer-based photodetectors (Zhang et al., 2015).
Chemical Synthesis Techniques
- Annulation Methods : A phosphine-catalyzed [4 + 2] annulation technique was developed, using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon for the synthesis of highly functionalized tetrahydropyridines, showcasing a method for creating complex organic structures with excellent yields and regioselectivity (Zhu et al., 2003).
Fluorescent Sensors
- Fluorescent pH Sensor : A study described the synthesis and application of a heteroatom-containing organic fluorophore for enzyme-free glucose sensing, highlighting its use as a fluorescent pH sensor in solution and solid state, and as a chemosensor for detecting acidic and basic organic vapors. This research demonstrates the versatility of molecularly engineered materials in sensing applications (Yang et al., 2013).
作用機序
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a pharmaceutical or biologically active compound, its mechanism of action would depend on its interactions with biological molecules .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 3-[(4-bromo-2-fluorobenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFNO3S/c1-2-26-20(25)18-16(11-17(27-18)12-6-4-3-5-7-12)23-19(24)14-9-8-13(21)10-15(14)22/h3-11H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZDVVIIDDWCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

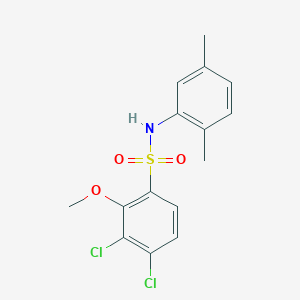
![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-cyclopropyl-1,3,4-oxadiazole](/img/structure/B2819391.png)

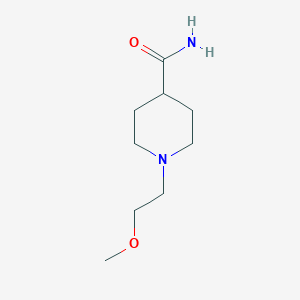

![(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2819397.png)
![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2819398.png)
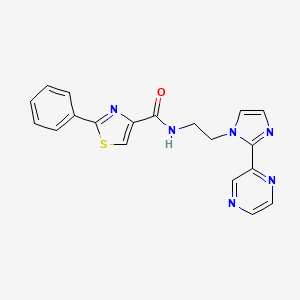
![4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2819402.png)
